molecular formula C14H30O B045765 Tetradecanol CAS No. 112-72-1

Tetradecanol

Cat. No.: B045765
CAS No.: 112-72-1
M. Wt: 214.39 g/mol
InChI Key: HLZKNKRTKFSKGZ-UHFFFAOYSA-N
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Description

Tetradecanol (1-tetradecanol, C14H30O) is a saturated 14-carbon fatty alcohol with a molecular weight of 214.39 g/mol. It is a white, waxy solid at room temperature, widely utilized in pharmaceuticals, phase-change materials (PCMs), and biological studies due to its thermal stability, biocompatibility, and amphiphilic properties . Structurally, it consists of a hydroxyl group (-OH) attached to a long aliphatic chain, enabling interactions with polar and nonpolar systems. Key applications include:

  • Thermal Energy Storage: As a PCM, this compound (melting point ~38–42°C) is blended with materials like myristic acid or graphene aerogel to enhance heat storage capacity and prevent leakage during phase transitions .
  • Drug Delivery: Its solid-liquid phase transition enables controlled drug release systems, such as photothermal-responsive carriers for triptans .
  • Biological Roles: Found in plant essential oils (e.g., Angelica dahurica roots) and animal secretions (e.g., Vembur sheep interdigital glands), this compound exhibits antimicrobial activity against pathogens like Prionibacterium acnes .

Scientific Research Applications

Biomedical Applications

1.1 Therapeutic Actions in Periodontitis

Recent studies have highlighted the potential of 1-Tetradecanol complex (1-TDC) as a therapeutic agent in treating periodontal diseases. In a rabbit model of established periodontitis, 1-TDC was applied topically, leading to significant reductions in periodontal inflammation and bone loss compared to control groups. The treatment inhibited inflammatory cell infiltration and osteoclastic activity, suggesting that 1-TDC could effectively manage chronic periodontal disease progression .

Table 1: Effects of 1-Tetradecanol Complex on Periodontal Disease

ParameterControl Group1-TDC Treatment (100 mg/ml)1-TDC Treatment (10 mg/ml)
Macroscopic InflammationHighLowModerate
Bone Loss (%)30%10.1%75%
Osteoclastic ActivityHighLowModerate

1.2 Transfection Efficiency

This compound has been investigated for its role in enhancing transfection efficiency in primary human cells. In studies comparing various transfection reagents, this compound-based formulations demonstrated lower cytotoxicity while maintaining high transfection rates, making it a valuable component in gene therapy applications .

Material Science Applications

2.1 Phase Change Materials (PCMs)

This compound is recognized for its application in phase change materials due to its high thermal energy storage capacity and low undercooling properties. Recent research developed this compound/graphene aerogel composites that exhibit excellent thermal reliability and stability. These composites are promising for use in thermal energy storage systems, where they can efficiently store and release heat .

Table 2: Thermal Properties of this compound Composites

Composite TypeLatent Heat (kJ/kg)Thermal Conductivity (W/m·K)
Pure this compound~200Low
This compound/Graphene Aerogel (5% GA)~195Improved
This compound/Ethylenediamine-GAHigher than pure TDHigher than pure TD

Chemical Properties and Studies

3.1 Oxidation Studies

Research has shown that this compound is oxidized at a rate significantly lower than mid-range alcohols, indicating its stability under certain conditions. This property is beneficial for applications requiring long-lasting performance without degradation .

3.2 Langmuir Film Studies

This compound has been studied within Langmuir films at the air/water interface, providing insights into its molecular behavior and interactions with other compounds. Such studies are crucial for understanding the surface properties of fatty alcohols and their potential applications in emulsification and stabilization processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues: Fatty Alcohols

Fatty alcohols with varying chain lengths (C12–C20) share tetradecanol’s amphiphilic nature but differ in physicochemical properties and applications.

Table 1: Physical and Thermal Properties of Selected Fatty Alcohols

Compound Chain Length Molecular Formula Melting Point (°C) Key Applications
Dodecanol (1-dodecanol) C12 C12H26O 24–26 Surfactants, cosmetics
This compound C14 C14H30O 38–42 PCMs, antimicrobial agents
Hexadecanol (cetyl alcohol) C16 C16H34O 49–50 Lubricants, emulsifiers
Octadecanol (stearyl alcohol) C18 C18H38O 56–59 Pharmaceuticals, coatings
Eicosanol C20 C20H42O 64–66 Lipid monolayers, membrane studies

Key Findings:

Chain Length vs. Melting Point: Longer chains (e.g., eicosanol, C20) exhibit higher melting points due to stronger van der Waals interactions, making them suitable for high-temperature applications .

Biological Activity: C14 and C16 alcohols (this compound, hexadecanol) dominate antimicrobial roles in animal glands, likely due to optimal balance between hydrophobicity and cellular penetration .

Monolayer Interactions: In phosphatidylcholine monolayers, longer alcohols (C16–C20) induce greater condensing effects than this compound, enhancing membrane stability .

Functional Analogues: Fatty Acids and Esters

Fatty acids (e.g., myristic acid) and esters (e.g., ethyl hexadecenoate) share this compound’s hydrocarbon backbone but differ in functional groups and reactivity.

Table 2: Comparison with Fatty Acids and Esters

Compound Functional Group Melting Point (°C) Key Differences from this compound
Myristic acid -COOH 54–58 Higher acidity; forms eutectic mixtures with this compound for PCMs
Tetradecanoic acid -COOH 58–61 Used in soap production; lacks PCM utility
Ethyl hexadecenoate -COOCH2CH3 -15 (liquid) Lower melting point; volatile signaling in insects

Key Findings:

  • Phase-Change Materials: this compound-myristic acid eutectic blends exhibit tailored melting points (~23–28°C), outperforming pure fatty acids in thermal cycling stability .
  • Biological Signaling: Esters (e.g., ethyl hexadecenoate) are more volatile than this compound, making them preferable for insect pheromone systems .

Table 3: Performance in Composite Materials

Composite Material Key Component Thermal Conductivity (W/m·K) Latent Heat (J/g) Advantages Over Pure this compound
This compound/graphene aerogel Graphene aerogel 0.98 (vs. 0.25 for pure) 210–220 Enhanced thermal stability, no leakage
PANI/tetradecanol Polyaniline (PANI) 0.45 195–205 Improved mechanical strength

Key Findings:

  • Carbon Additives: Graphene aerogel increases this compound’s thermal conductivity by 290%, addressing its low inherent conductivity .
  • Polymer Blends: PANI encapsulation prevents leakage but slightly reduces latent heat compared to pure this compound .

Biological Activity

Tetradecanol, a long-chain fatty alcohol with the chemical formula C14H30O, has garnered attention for its diverse biological activities. This compound is primarily known for its roles in antibacterial, anti-inflammatory, and immunomodulatory activities. This article explores the biological activity of this compound, supported by research findings and case studies.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties against various pathogens. Research indicates that long-chain fatty alcohols, including this compound, can inhibit the growth of bacteria such as Staphylococcus aureus.

Table 1: Antibacterial Efficacy of Long-Chain Fatty Alcohols

CompoundMinimum Inhibitory Concentration (MIC)Bactericidal Activity
1-Tetradecanol80 µg/mLYes
1-Dodecanol40 µg/mLYes
1-Tridecanol60 µg/mLYes

The study demonstrated that this compound effectively reduced viable cell counts of S. aureus within hours of exposure, indicating its potential as a bactericidal agent without significant membrane damage .

2. Immunomodulatory Effects

This compound has been shown to modulate immune responses. A study conducted on murine T cells found that this compound at a concentration of 30 µM significantly inhibited the growth of EL-4 T cells and murine CD4+ T cells by downregulating NF-κB-mediated IL-2 secretion . This suggests a potential application in managing conditions characterized by excessive T cell activation.

Case Study: Inhibition of T Cell Growth

  • Objective : To assess the impact of this compound on T cell proliferation.
  • Method : EL-4 T cells were treated with varying concentrations of this compound.
  • Results : A marked reduction in cell proliferation was observed at higher concentrations, correlating with decreased IL-2 production.

3. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects, particularly in periodontal disease models. A study involving New Zealand White rabbits with induced periodontitis showed that treatment with a this compound complex (1-TDC) significantly reduced macroscopic periodontal inflammation and bone loss compared to control groups .

Table 2: Effects of 1-Tetradecanol Complex on Periodontitis

Treatment GroupPeriodontal Inflammation Reduction (%)Bone Loss Reduction (%)
1-TDC Treatment10.1 ± 1.830%
PlaceboNot significantNot significant
Control (No Treatment)Not significantNot significant

The findings indicate that this compound may inhibit inflammatory cell infiltration and osteoclastic activity, offering a therapeutic approach for chronic periodontal disease management.

4. Other Physiological Activities

Beyond antibacterial and anti-inflammatory effects, this compound has been identified as a plant metabolite and pheromone . Its role in various biological processes highlights its potential utility in pharmacological applications.

Q & A

Q. How can researchers accurately determine the melting point of tetradecanol, and what factors contribute to variability in experimental results?

Basic Research Question
To determine the melting point, use differential scanning calorimetry (DSC) or capillary tube methods. Ensure uniform heating rates (e.g., 1–2°C/min) and calibrate instruments with reference standards. Trials should be repeated (≥3 times) to calculate an average, as seen in experimental data where trials yielded 38°C, 39°C, and 40°C (average: 39°C) . Variability arises from impurities, heating rate inconsistencies, or instrument calibration errors.

Q. What methodological considerations are critical when designing solid-liquid equilibrium (SLE) studies for this compound mixtures?

Advanced Research Question
SLE studies require precise control of temperature gradients and phase separation. For example, in 1-tetradecanol + benzene systems, discrepancies between datasets (e.g., Domanska vs. Carareto et al.) may stem from differences in sample purity or measurement techniques . Mitigate these by:

  • Validating chemical purity via gas chromatography.
  • Using high-resolution calorimeters for phase transition detection.
  • Applying statistical tools (e.g., DISQUAC model) to reconcile data contradictions .

Q. How should researchers address conflicting hazard classifications for this compound in environmental toxicity assessments?

Advanced Research Question
this compound’s GreenScreen® Benchmark Score of 2 ("Use but Search for Safer Substitutes") highlights chronic aquatic toxicity (Very High) but lacks data on endocrine activity . To resolve contradictions:

  • Cross-reference regulatory frameworks (e.g., EU 1272/2008 vs. EPA guidelines).
  • Conduct gap-filling studies, such as in vitro assays for endocrine disruption.
  • Apply weight-of-evidence approaches, as outlined in EU Annex XI, to integrate conflicting data .

Q. What experimental strategies can elucidate the impact of hydroxyl group position (e.g., 1-tetradecanol vs. 7-tetradecanol) on surfactant properties?

Advanced Research Question
Isomer-specific effects require comparative studies:

  • Synthesize isomers via controlled oxidation or stereoselective catalysis.
  • Measure critical micelle concentration (CMC) and interfacial tension for each isomer.
  • Use molecular dynamics simulations to model hydrophilic head orientation, as positional changes alter hydration and ion-binding capacity .

Q. How can researchers optimize the synthesis of this compound derivatives for reproducibility in academic labs?

Basic Research Question
For derivatives like esters or ethers:

  • Standardize reaction conditions (temperature, solvent, catalyst). For example, esterification with maleic anhydride requires anhydrous conditions and acid catalysis.
  • Monitor reaction progress via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR).
  • Purify products using column chromatography or recrystallization, documenting yields and purity metrics .

Q. What statistical methods are recommended for analyzing discrepancies in thermophysical property data (e.g., melting points, SLE) across studies?

Advanced Research Question
Address discrepancies using:

  • Bland-Altman plots to assess agreement between datasets.
  • Multivariate regression to isolate variables (e.g., purity, instrument type).
  • Uncertainty quantification via Monte Carlo simulations, particularly when data spans multiple decades (e.g., Domanska’s 1996 data vs. modern studies) .

Q. How should toxicity studies balance in vivo and in vitro approaches for this compound’s ecotoxicological profile?

Advanced Research Question

  • Prioritize in vitro assays (e.g., algal growth inhibition tests) for preliminary screening, as mandated by OECD 201.
  • Validate findings with in vivo models (e.g., Daphnia magna acute toxicity tests) to assess real-world impacts.
  • Address data gaps (e.g., neurotoxicity) using organ-on-chip systems to reduce ethical concerns .

Q. What protocols ensure reproducibility in spectroscopic characterization of this compound?

Basic Research Question

  • NMR : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for chemical shift calibration.
  • FTIR : Dry samples thoroughly to avoid O-H stretching interference from moisture.
  • Document acquisition parameters (e.g., scan numbers, resolution) to align with published spectra .

Q. How can computational models enhance the prediction of this compound’s phase behavior in complex mixtures?

Advanced Research Question
Leverage thermodynamic models like DISQUAC or COSMO-RS to predict SLE and vapor-liquid equilibria (VLE). Calibrate models using existing datasets (e.g., Domanska’s 1-tetradecanol + cyclohexane system) and validate against experimental results. Incorporate quantum mechanical calculations for isomer-specific interactions .

Q. What ethical and methodological standards apply when proposing this compound-related human toxicology studies?

Advanced Research Question

  • Adhere to IRB protocols for participant selection, explicitly defining exclusion criteria (e.g., pre-existing respiratory conditions) .
  • Use in silico toxicogenomics to minimize human trials.
  • Ensure transparency in hazard communication per REACH regulations, avoiding ambiguous language in safety reports .

Properties

IUPAC Name

tetradecan-1-ol
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InChI

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3
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InChI Key

HLZKNKRTKFSKGZ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCO
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Molecular Formula

C14H30O
Record name TETRADECANOL
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Related CAS

67905-32-2 (aluminum salt)
Record name Myristyl alcohol [NF]
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DSSTOX Substance ID

DTXSID9026926
Record name 1-Tetradecanol
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Molecular Weight

214.39 g/mol
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Physical Description

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid
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Record name 1-Tetradecanol
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Boiling Point

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C
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Flash Point

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup)
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Solubility

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol
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Density

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C
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Vapor Density

7.39 (Air = 1)
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Vapor Pressure

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C
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Color/Form

White solid, White crystals, Leaflets

CAS No.

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5
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Melting Point

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C
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Synthesis routes and methods

Procedure details

1-tridecanol; 1-tetradecanol; 1-pentadecanol; 1-hexadecanol;
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Tetradecanol
Tetradecanol
Tetradecanol
Tetradecanol
Tetradecanol

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